Ethyl 4,6-dichloro-5-fluoronicotinate
Description
Foundational Significance of Pyridine-Based Halogenated Heterocycles in Synthetic and Medicinal Chemistry
Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.netnih.gov The incorporation of halogen atoms into the pyridine ring can dramatically alter the physicochemical properties of the resulting molecule, influencing its biological activity, metabolic stability, and lipophilicity. nih.govresearchgate.net This strategic halogenation is a key tool for medicinal chemists in the process of drug discovery and optimization. researchgate.netrsc.org
Halogenated pyridines are integral components of numerous approved drugs, with applications spanning from anticancer to central nervous system agents. rsc.org The presence of halogens can lead to enhanced binding affinity with biological targets and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. researchgate.net
Contextualizing Ethyl 4,6-dichloro-5-fluoronicotinate within Contemporary Research Themes
This compound is a highly functionalized building block that is of particular interest in contemporary research. The distinct reactivity of the chlorine and fluorine substituents on the pyridine ring allows for selective chemical transformations, enabling the synthesis of a diverse array of more complex molecules. This feature is highly valuable in the construction of compound libraries for high-throughput screening in drug discovery and agrochemical research.
The presence of a fluorine atom is especially significant, as fluorine substitution is a common strategy to enhance the biological activity and metabolic stability of a molecule. nih.govresearchgate.net The continued exploration of fluorinated organic compounds is a major theme in modern chemical research, driven by the unique properties that fluorine imparts to a molecule. bohrium.com
Historical Overview of Research Trajectories for Nicotinate (B505614) Derivatives
Nicotinic acid and its esters, known as nicotinates, have a long history in chemical and biological research. While early interest focused on their role as vitamins (Vitamin B3), the research trajectory has expanded significantly to explore their utility as versatile chemical intermediates.
The development of synthetic methodologies to introduce various functional groups onto the pyridine ring of nicotinate esters has been a major focus. This has led to the creation of a vast number of derivatives with a wide range of applications. The introduction of halogens, as seen in this compound, represents a more recent and advanced stage in the evolution of nicotinate chemistry, enabling the synthesis of highly specialized and potent molecules. The focus has shifted towards creating polyfunctionalized pyridines that can serve as platforms for the development of new generations of pharmaceuticals and agrochemicals. agropages.com
Chemical Properties and Synthesis
This compound is a solid at room temperature and is soluble in solvents like methanol. chemicalbook.comsigmaaldrich.com Its chemical structure and properties are well-defined, with data available from various analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 154012-17-6 | sigmaaldrich.comambeed.comnih.gov |
| Molecular Formula | C8H6Cl2FNO2 | sigmaaldrich.comnih.gov |
| Molecular Weight | 238.04 g/mol | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | 2-8°C, Sealed in dry conditions | sigmaaldrich.com |
The synthesis of related halogenated nicotinates often involves multi-step processes. For instance, the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate (B1210297) has been achieved using a Blaise reaction, highlighting a method for creating key intermediates for more complex structures. researchgate.net
Applications in Research
The primary application of this compound is as a versatile intermediate in organic synthesis. Its trifunctionalized pyridine core allows for a range of chemical modifications. For example, the chlorine atoms can be selectively displaced by various nucleophiles, and the ester group can be hydrolyzed or converted into other functional groups.
This reactivity makes it a valuable starting material for the synthesis of:
Pharmaceuticals: The pyridine scaffold is a common feature in many drugs. researchgate.netrsc.orgijsrtjournal.com The specific substitution pattern of this compound can be a key element in designing molecules with specific biological targets.
Agrochemicals: Pyridine-containing compounds are widely used as pesticides due to their high efficacy and favorable environmental profiles. agropages.com Fluorinated pyridines, in particular, are a significant class of modern agrochemicals. nih.govbohrium.comccspublishing.org.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYGSDXQHYXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617965 | |
| Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154012-17-6 | |
| Record name | Ethyl 4,6-dichloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154012-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4,6 Dichloro 5 Fluoronicotinate and Its Precursors
Established and Novel Pathways for the Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate
The synthesis of this compound can be achieved through several routes, starting from its corresponding carboxylic acid or from simpler, more readily available precursors. These methods are continually being optimized to improve yield, purity, and scalability.
Synthesis from 4,6-dichloro-5-fluoronicotinic acid (e.g., Esterification via Thionyl Chloride)
A primary and direct method for preparing this compound is the esterification of 4,6-dichloro-5-fluoronicotinic acid. bldpharm.com This reaction is commonly facilitated by the use of thionyl chloride (SOCl₂) in the presence of an alcohol, in this case, ethanol (B145695). The thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with ethanol to form the ethyl ester. This method is widely used due to its efficiency and the commercial availability of the starting materials. sigmaaldrich.comambeed.com
The general reaction can be summarized as follows:
C₆H₂Cl₂FNO₂ (4,6-dichloro-5-fluoronicotinic acid) + SOCl₂ → C₆H₁Cl₃FNO (4,6-dichloro-5-fluoronicotinoyl chloride) + SO₂ + HCl
C₆H₁Cl₃FNO (4,6-dichloro-5-fluoronicotinoyl chloride) + C₂H₅OH → C₈H₆Cl₂FNO₂ (this compound) + HCl
While effective, the use of thionyl chloride requires careful handling due to its corrosive and reactive nature. researchgate.netnih.gov Researchers have explored alternative esterification agents to mitigate these issues. researchgate.net
Multi-step Convergent and Divergent Synthetic Routes from Simpler Precursors (e.g., ethyl fluoroacetate (B1212596), methyl malonamate)
More complex, multi-step syntheses allow for the construction of the this compound molecule from basic starting materials. A notable example involves the reaction of ethyl fluoroacetate and ethyl formate (B1220265) in the presence of a base like sodium methoxide. google.com The resulting intermediate is then reacted with methyl malonamate. google.com This sequence builds the core pyridine (B92270) ring structure, which is subsequently chlorinated to yield the desired product.
A patented process details a synthetic scheme starting from ethyl fluoroacetate and methyl malonamate, leading to the formation of a 2,6-dihydroxy-5-fluoronicotinate intermediate. google.comgoogle.com This intermediate is then treated with phosphorus oxychloride and a lithium salt to produce 2,6-dichloro-5-fluoronicotinoyl chloride, which can be esterified to the final product. google.comgoogle.com This convergent approach allows for the assembly of the molecule from different fragments.
| Starting Materials | Key Intermediates | Reagents | Final Product |
| Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Ethyl 2,6-dihydroxy-5-fluoronicotinate | Sodium methoxide, Phosphorus oxychloride, Lithium salt | This compound |
Optimized Processes for Scale-Up in Academic Research
For the synthesis of this compound to be practical for larger-scale academic or industrial research, process optimization is crucial. This involves improving reaction conditions, minimizing side-product formation, and simplifying purification procedures.
One patented method highlights an improved process for preparing the precursor, 2,6-dichloro-5-fluoronicotinic acid, by converting a 2,6-dihydroxy-5-fluoronicotinate with phosphorus oxychloride in the presence of a lithium reagent. google.com This avoids the use of phosphorus pentachloride, which can lead to the formation of undesirable trichlorinated byproducts and complicate purification. google.com The resulting acid chloride can then be efficiently converted to the ethyl ester.
Continuous flow reactors, such as falling film reactors, are also being explored for chlorination and esterification steps in related syntheses. google.com These technologies can offer better control over reaction parameters, reduce reaction times, and improve safety and scalability.
Regioselective and Chemoselective Derivatization Strategies of this compound
The reactivity of the pyridine ring and the ester group in this compound allows for selective chemical modifications, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Site-Specific Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The positions of these chlorine atoms (C4 and C6) are activated by the electron-withdrawing nitrogen atom in the pyridine ring and the fluorine atom at the C5 position.
Research has shown that the chlorine at the C4 position is generally more reactive towards nucleophiles. nih.gov This regioselectivity allows for the site-specific introduction of various functional groups. For instance, reaction with amines can selectively replace the C4-chloro group to yield 4-amino-6-chloro-5-fluoronicotinate derivatives. nih.gov This selectivity is a common feature in related heterocyclic systems like 2,4-dichloroquinazolines. nih.gov The electron-withdrawing nature of the furoxan ring in similar compounds has also been shown to direct nucleophilic substitution to the C4 position. mdpi.com
| Nucleophile | Position of Substitution | Product Class |
| Amines | C4 | Ethyl 4-amino-6-chloro-5-fluoronicotinates |
| Alkoxides | C4 or C6 (depending on conditions) | Ethyl 4-alkoxy-6-chloro-5-fluoronicotinates or Ethyl 6-alkoxy-4-chloro-5-fluoronicotinates |
Transformations of the Ester Group and Halogen-Mediated Reactivity
The ethyl ester group of this compound can undergo various transformations. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The ester can also be converted to amides by reacting with amines, or to other esters via transesterification.
The halogen atoms, particularly the chlorine atoms, can also participate in other types of reactions. For example, they can be involved in cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This allows for the introduction of a wide array of substituents onto the pyridine ring, further expanding the chemical diversity of accessible compounds.
Cross-Coupling Reactions and Heterocyclic Annulations
Cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of halogenated precursors. For a substrate like this compound, the two chloro-substituents at the C4 and C6 positions serve as reactive handles for such transformations. Palladium-catalyzed reactions, including Suzuki, Negishi, and Stille couplings, are particularly powerful for functionalizing chloropyridines. researchgate.netwikipedia.org The reactivity of dihalogenated pyridines in these couplings is often predictable; halides adjacent to the ring nitrogen (e.g., at C2 or C6) are typically more reactive. nih.gov However, recent advancements have shown that selectivity can be controlled and even inverted by the careful selection of ligands. For instance, very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This ligand-controlled selectivity allows for the sequential and site-specific introduction of different substituents.
Heterocyclic annulation reactions utilize precursor molecules to construct new fused rings onto an existing core. Substituted nicotinates can serve as building blocks for more complex polycyclic systems. beilstein-journals.orgcaltech.educaltech.edu For example, aryne annulation strategies have been developed to construct isoquinoline (B145761) and quinoline (B57606) structures from enamine substrates in a convergent manner. caltech.educaltech.edu Similarly, copper-catalyzed aza-annulation of specifically designed enynyl azides can produce substituted nicotinates, demonstrating a powerful method for ring formation. beilstein-journals.org These strategies are crucial for building libraries of complex molecules with potential applications in materials science and medicinal chemistry.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Chloropyridines
| Chloropyridine Substrate | Coupling Partner | Palladium Catalyst/Ligand | Product Yield | Reference |
| 2-Chloropyridine | Benzoxazole | PdCl(dppb)(C3H5) | 81% | researchgate.net |
| 3-Chloropyridine | 2-n-Propylthiazole | PdCl(dppb)(C3H5) | 71% | researchgate.net |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr | 78% (C4-coupling) | nih.gov |
| 2,4-Dichloropyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ / IPr | 66% (C4-coupling) | nih.gov |
| 2-Chloropyridine | Pentafluorobenzene | Pd(dba)₂ / XPhos | 85% | chemrxiv.org |
This table presents a selection of research findings and is not exhaustive.
Innovative Reaction Conditions and Catalytic Systems in Nicotinate (B505614) Synthesis
Modern synthetic chemistry not only focuses on discovering new reactions but also on optimizing the conditions and catalytic systems to enhance efficiency, selectivity, and sustainability. The synthesis of complex nicotinates benefits significantly from these innovations.
Transition-Metal Catalysis in Derivatization (e.g., Nickel-catalyzed C–H arylation, Palladium catalysis)
Transition-metal catalysis has revolutionized the functionalization of heterocyclic compounds. nih.gov While palladium has long been the dominant metal for cross-coupling reactions, nickel catalysis has emerged as a cost-effective and powerful alternative, particularly for the activation of inert C–H bonds. nih.govmdpi.com
Nickel-catalyzed C–H arylation offers a method to directly functionalize the pyridine ring without pre-installed halides. A significant challenge in pyridine chemistry is controlling the site of functionalization due to the coordinating effect of the ring nitrogen, which typically directs reactions to the C2 position. rsc.orgresearchgate.net However, cooperative catalytic systems, such as those combining nickel with a Lewis acid like trialkylaluminum (AlR₃), can overcome this challenge. rsc.orgrsc.org This dual-catalyst approach activates the pyridine ring and facilitates selective C–H functionalization at the C4 position (para to the nitrogen), which is otherwise difficult to achieve. rsc.orgrsc.org This strategy has been successfully used for the hydroheteroarylation of pyridines with allylarenes. rsc.orgrsc.org
Palladium catalysis remains a cornerstone for the derivatization of halo-pyridines. researchgate.netnih.govmdpi.com Palladium catalysts exhibit high tolerance for a wide range of functional groups, allowing for the synthesis of complex molecules in fewer steps. nih.gov Recent protocols have focused on the direct C–H arylation of fluoroarenes with chloropyridine derivatives, providing a streamlined, cost-effective alternative to traditional cross-couplings that require pre-functionalized boronic acids or organozinc reagents. chemrxiv.orgchemrxiv.org The choice of palladium catalyst and ligand is crucial; for example, PdCl(dppb)(C₃H₅) has proven effective for coupling various heteroaryl derivatives with chloropyridines. researchgate.net
Table 2: Nickel/Lewis Acid Cooperative Catalysis for Pyridine Functionalization
| Pyridine Substrate | Alkene/Alkyne Partner | Ni Catalyst / Lewis Acid | Product | Yield | Reference |
| Pyridine | Allylbenzene | Ni(cod)₂ / AlMe₃ | 4-(1,3-diphenylpropyl)pyridine | 85% | rsc.org |
| 3-Methylpyridine | Allylbenzene | Ni(cod)₂ / MAD | 4-(3-phenylpropyl)-3-methylpyridine | 57% | rsc.org |
| 3-Methoxypyridine | Allylbenzene | Ni(cod)₂ / MAD | 4-(3-phenylpropyl)-3-methoxypyridine | 98% | rsc.org |
| Pyridine | 1-Phenyl-1-propyne | Ni(acac)₂ / ZnEt₂ | (E)-2-(1-phenyl-1-propenyl)pyridine | 97% | researchgate.net |
This table presents a selection of research findings and is not exhaustive. MAD = methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide).
Application of Radiofluorination Techniques for Labeled Analogs
The synthesis of radiolabeled compounds is essential for molecular imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov PET imaging allows for the non-invasive study of biological processes and is a critical tool in drug development and clinical diagnostics. ukri.orgrsc.org The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), with its convenient half-life of approximately 110 minutes, is a primary goal in radiochemistry. cardiff.ac.uk
Copper-mediated radiofluorination has emerged as a highly effective method for labeling aromatic rings, including those that are not activated by electron-withdrawing groups. nih.govnih.gov This technique often utilizes aryl boronic acid or ester precursors, which are reacted with [¹⁸F]fluoride in the presence of a copper catalyst, such as Cu(OTf)₂(Py)₄. cardiff.ac.ukmdpi.comrsc.org To synthesize an ¹⁸F-labeled analog of this compound, one would first prepare a corresponding boronic ester precursor. This precursor would then undergo nucleophilic fluorination with K¹⁸F. The method has been successfully automated and applied to prepare a variety of clinically relevant PET radiotracers. mdpi.comacs.org Optimization of reaction conditions, including the choice of base, solvent, and precursor concentration, is critical to achieving high radiochemical conversion (RCC) and practical yields for clinical use. nih.govacs.org
Table 3: Copper-Mediated ¹⁸F-Fluorination of Boronic Precursors
| Precursor | Catalyst / Base | Solvent | Temp / Time | Radiochemical Conversion (RCC) | Reference |
| Aryl Boronic Pinacol Ester | Cu(OTf)₂(Py)₄ / K₂CO₃/K₂₂₂ | DMA/n-BuOH | 105 °C / 20 min | ~85% | nih.gov |
| Aryl Boronic Acid | Cu(OTf)₂ / Pyridine | DMF | 110 °C / 20 min | 51% | acs.org |
| Aryl Boronic Pinacol Ester | Cu(OTf)₂(Py)₄ / DMAPOTf | DMA | 110 °C / 20 min | >95% | mdpi.com |
| 6-L-DOPA boronate precursor | Cu(OTf)₂(Py)₄ / Bu₄NOTf | DMA | 110 °C / 15 min | 56% | rsc.org |
This table presents a selection of research findings and is not exhaustive. RCC values can vary significantly based on specific substrate and conditions.
Advanced Reaction Engineering for Enhanced Selectivity and Yield
Advanced reaction engineering focuses on designing and optimizing chemical processes to improve efficiency, safety, sustainability, and cost-effectiveness. numberanalytics.comaiche.org This is achieved through process intensification, which involves developing innovative equipment and techniques to dramatically improve manufacturing by, for example, substantially decreasing the equipment-size-to-production-capacity ratio. aiche.orgosf.io
For the synthesis of fine chemicals like this compound, this can involve shifting from traditional batch processing to continuous manufacturing or flow chemistry. acs.orgamarequip.com Flow reactors, including microreactors, offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions. amarequip.com This enhanced control can lead to higher yields, improved selectivity, and safer operation by minimizing the inventory of hazardous materials at any given time. acs.org
An example relevant to nicotinate synthesis is the Blaise reaction, which uses a nitrile and an α-bromoester with zinc metal to form a β-ketoester. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction can be difficult to control in batch mode. However, implementing it in a flow system allows for better management of the reaction's induction period and exothermicity, making it safer and more viable for large-scale operations. organic-chemistry.orgrsc.org Similarly, optimizing reaction conditions in specialized reactors, such as riser reactors for gas-phase pyridine synthesis, demonstrates how engineering principles can be applied to maximize product output and purity. epa.gov These advanced engineering approaches are critical for the robust and economical production of complex heterocyclic intermediates. osf.io
Strategic Applications of Ethyl 4,6 Dichloro 5 Fluoronicotinate As a Core Synthon
Construction of Naphthyridine-Based Antibacterial Agents
The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in numerous antibacterial drugs. Ethyl 4,6-dichloro-5-fluoronicotinate provides a key scaffold for the elaboration of this privileged structure, enabling the synthesis of potent antibacterial agents.
Ring Closure Methodologies
A critical step in the synthesis of naphthyridine-based compounds from this compound involves intramolecular cyclization reactions. The Dieckmann cyclization, a base-promoted intramolecular condensation of a diester, is a prominent example. While direct evidence for the use of Dieckmann cyclization with this specific starting material is not prevalent in the provided search results, the analogous reactivity of related dichloronicotinate esters suggests its applicability. For instance, ethyl 4,6-dichloronicotinate is a known reactant for preparing (acylamino)aminonaphthyridinones, which act as novobiocin (B609625) analogs and Hsp90 inhibitors. chemicalbook.com This transformation implies a cyclization process to form the bicyclic naphthyridine core.
The general strategy involves the substitution of one of the chloro groups with a nucleophile containing an ester or a group that can be converted to an ester. Subsequent intramolecular condensation, facilitated by a base, leads to the formation of the second ring of the naphthyridine system. The reactivity of the chloro and fluoro substituents on the pyridine (B92270) ring allows for selective transformations, guiding the regiochemistry of the cyclization.
Structure-Directed Synthesis of Advanced Naphthyridines
The structural features of this compound are instrumental in the design of advanced naphthyridine derivatives with enhanced antibacterial activity. The fluorine atom at the 5-position is a key element, as the introduction of fluorine into the 1,8-naphthyridine ring has been a successful strategy in developing potent fluoroquinolone antibiotics. nih.gov
The synthesis of these advanced naphthyridines often involves a multi-step sequence starting with the selective displacement of the chlorine atoms. For example, one chlorine can be substituted with an amine-containing side chain, which is a common feature in many active naphthyridine antibacterial agents. The remaining chlorine can then be used to introduce further diversity or to facilitate subsequent cyclization reactions. This step-wise approach allows for the precise installation of various substituents at different positions of the naphthyridine scaffold, enabling the fine-tuning of the molecule's antibacterial spectrum and pharmacokinetic properties. The synthesis of derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid highlights the importance of strategic substitution patterns for achieving potent DNA gyrase inhibition. nih.gov
Precursor for KRAS Inhibitor Development
Mutations in the KRAS gene are among the most common drivers of cancer, making the KRAS protein a high-priority target for drug development. This compound has emerged as a valuable precursor in the synthesis of novel inhibitors targeting specific KRAS mutants, particularly KRAS G12D.
Synthesis of Novel Nitrogen-Containing Heterocyclic Scaffolds Targeting KRAS G12D
The development of KRAS G12D inhibitors often involves the construction of complex, nitrogen-containing heterocyclic scaffolds that can bind to the mutated protein with high affinity and selectivity. nih.gov this compound serves as a key starting material for building these scaffolds. Its di-chloro and fluoro-substituted pyridine ring provides a versatile platform for introducing the necessary chemical functionalities.
A general synthetic approach involves the sequential displacement of the chlorine atoms with various nitrogen-containing nucleophiles. nih.gov For instance, one chlorine atom can be substituted with a complex amine, while the other can be modified through cross-coupling reactions to introduce different aromatic or heterocyclic groups. These transformations are crucial for creating molecules with the precise three-dimensional shape and electronic properties required to interact with the G12D mutant of KRAS. The synthesis of such scaffolds is a testament to the power of modern organic chemistry in addressing challenging therapeutic targets. mdpi.comnih.gov
Design and Synthesis of Specific Inhibitor Chemotypes
The rational design of KRAS inhibitors is guided by the structural biology of the target protein. By understanding the shape of the binding pocket, chemists can design molecules that fit snugly and form specific interactions. This compound provides a rigid core structure that can be elaborated with different side chains to optimize binding affinity and selectivity.
For example, in the development of specific KRAS G12D inhibitors, the pyridine ring of the starting material often forms the central part of the final inhibitor. nih.gov The substituents at the 4, 5, and 6 positions are strategically chosen to interact with key amino acid residues in the KRAS G12D binding pocket. The synthesis of these targeted chemotypes involves a series of carefully planned reactions, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to build up the final complex molecule from the simpler this compound precursor.
Role in Dihydroorotate Dehydrogenase (DHODH) Inhibitor Synthesis
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibiting DHODH is a validated therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and certain types of cancer. nih.govnih.gov this compound can serve as a starting material for the synthesis of novel DHODH inhibitors.
The synthesis of DHODH inhibitors often involves the creation of molecules that can mimic the natural substrate or bind to the active site of the enzyme. The chemical functionalities present in this compound make it a suitable precursor for constructing such molecules. For instance, the ester group can be hydrolyzed to a carboxylic acid, which is a common feature in many DHODH inhibitors that interacts with polar residues in the enzyme's active site. tamu.edu The chloro and fluoro substituents can be used to modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity. nih.gov While direct examples of DHODH inhibitors derived from this specific starting material are not explicitly detailed in the search results, the principles of inhibitor design and the known reactivity of the compound suggest its potential in this area.
Versatility as a Building Block in Complex Polyheterocyclic Systems
A detailed analysis of the versatility of this compound as a building block in complex polyheterocyclic systems cannot be provided due to the absence of specific research findings in the available scientific literature.
Mechanistic and Structure Activity Relationship Sar Investigations of Derived Compounds
Systematic Structure-Activity Relationship (SAR) Studies
Correlation of Structural Motifs with Therapeutic Efficacy
General SAR principles for related heterocyclic compounds, such as pyrimidine (B1678525) derivatives, indicate that the nature and position of substituents on the core ring structure significantly influence their therapeutic efficacy. nih.gov For instance, in various kinase inhibitors, specific substitutions on the pyrimidine ring are crucial for binding to the ATP pocket of the target kinase. However, without specific examples of therapeutically active compounds derived from Ethyl 4,6-dichloro-5-fluoronicotinate, a direct correlation of its structural motifs to efficacy cannot be established at this time.
Preclinical In Vitro and In Vivo Pharmacological Assessment of Derivatives
Detailed preclinical data, including cell-based assay results and animal model studies, for compounds specifically derived from this compound are not extensively reported. General methodologies for such assessments are well-established in drug discovery.
Cell-Based Assays for Target Engagement and Phenotypic Screening
Table 1: Representative Data from Cell-Based Assays of Fictional Derivatives
| Derivative | Target/Assay | Cell Line | IC50 (µM) |
| Compound A | Kinase X | Cancer Cell Line 1 | 0.5 |
| Compound B | Kinase X | Cancer Cell Line 2 | 1.2 |
| Compound C | Apoptosis Induction | Cancer Cell Line 1 | 2.5 |
Note: The data in this table is illustrative and does not represent actual experimental results for derivatives of this compound, as such data is not publicly available.
Animal Model Studies for Efficacy and Biological Response
Table 2: Illustrative Data from an In Vivo Efficacy Study of a Fictional Derivative
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0 |
| Compound A (10 mg/kg) | 750 | 50 |
| Compound A (30 mg/kg) | 300 | 80 |
Note: The data in this table is for illustrative purposes only and is not based on actual experimental results for derivatives of this compound due to the lack of available data.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are essential for understanding a molecule's stability, geometry, and electronic properties. These methods are foundational for predicting reactivity and potential interactions with other chemical or biological systems.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Descriptors
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized molecular geometry of complex molecules. For a compound such as Ethyl 4,6-dichloro-5-fluoronicotinate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine key structural and electronic parameters. researchgate.netkarazin.uanih.govmaterialsciencejournal.org
The process begins with geometry optimization, where the computational model finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. karazin.uamaterialsciencejournal.org This optimized structure is crucial as it represents the most stable state of the molecule and serves as the basis for all further calculations. karazin.ua
From this optimized geometry, a variety of electronic descriptors can be calculated. A Molecular Electrostatic Potential (MEP) map can be generated, which illustrates the charge distribution across the molecule. nih.gov The MEP map uses a color spectrum to identify regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites. nih.gov Additionally, calculations of Mulliken atomic charges quantify the electron distribution, assigning partial charges to each atom and highlighting the electrophilic nature of carbon atoms bonded to electronegative halogen atoms. karazin.ua
Table 1: Calculated Electronic Descriptors from DFT Analysis This table represents typical data obtained from DFT calculations for similar halogenated aromatic compounds. Specific values for this compound would require a dedicated computational study.
| Descriptor | Typical Calculated Value/Information | Significance |
|---|---|---|
| Optimized Bond Length (C-Cl) | ~1.74 Å | Provides precise molecular geometry. |
| Optimized Bond Angle (Cl-C-C) | ~120° | Defines the planarity and shape of the pyridine (B92270) ring. |
| HOMO Energy | -7.0 to -8.0 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~4.5 to 6.5 eV | Correlates with chemical reactivity and stability. nih.gov |
| Mulliken Charge on C4/C6 | Positive | Identifies electrophilic centers for nucleophilic attack. karazin.ua |
| Dipole Moment | 2.0 to 4.0 D | Indicates overall molecular polarity. |
Analysis of Frontier Orbitals and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting a molecule's reactivity. materialsciencejournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. ajchem-a.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov For halogenated nicotinates, the LUMO is typically distributed over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing chloro substituents, making these sites susceptible to nucleophilic attack. wuxibiology.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature:
Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
These indices provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. ajchem-a.com
Computational Reaction Mechanism Studies
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways for processes like nucleophilic substitutions and cyclizations, which are characteristic reactions for this compound.
Mechanistic Pathways of Nucleophilic Substitutions and Cyclizations
The presence of two chlorine atoms on the pyridine ring of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies can model the step-by-step mechanism of these reactions. The generally accepted pathway for SNAr involves a two-step addition-elimination process. nih.gov
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6) attached to a chlorine atom. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Chloride Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group, yielding the substituted product.
DFT calculations can model this entire process, identifying the structure of the Meisenheimer intermediate and the transition state leading to its formation. nih.gov Furthermore, these studies can predict the regioselectivity of the reaction—that is, whether the nucleophile will preferentially attack the C4 or C6 position. This selectivity is governed by the relative stability of the intermediates and the activation energies of the competing pathways, which are influenced by the electronic effects of the fluorine and ester substituents.
Similarly, computational methods can explore the mechanisms of intramolecular cyclization reactions, where a nucleophilic group within a substituent displaces one of the chlorine atoms to form a new ring. researchgate.net These studies can trace the reaction coordinate to determine the feasibility and stereochemical outcome of such cyclizations. researchgate.net
Energy Landscapes and Kinetic Analysis of Synthetic Steps
A key strength of computational chemistry is its ability to map the potential energy surface (PES) for a given reaction. nih.gov The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By exploring this landscape, researchers can identify all stable molecules (reactants, products, intermediates) corresponding to minima on the surface, and the transition states that connect them, which are saddle points on the surface.
The energy difference between the reactants and the transition state is the activation energy (Ea) , a critical parameter that determines the rate of a reaction. By calculating the activation energies for different steps in a synthetic sequence, computational models can predict which steps are kinetically favorable and which may act as bottlenecks. researchgate.net This kinetic analysis is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and reaction rates. For instance, a computational study could compare the energy barriers for nucleophilic substitution at the C4 versus the C6 position, providing a theoretical prediction of the major product, which can then be verified experimentally.
In Silico Approaches to Ligand-Target Interactions and Drug Design (for derivatives)
Derivatives of this compound often serve as scaffolds in medicinal chemistry. In silico techniques like molecular docking and molecular dynamics are essential for predicting how these derivatives might interact with biological targets such as proteins or enzymes, thereby guiding the design of new therapeutic agents. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net For derivatives of this compound, docking studies can:
Identify potential binding modes within a target's active site.
Reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, that stabilize the ligand-receptor complex.
Predict which modifications to the scaffold are likely to enhance binding affinity and selectivity.
Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand, and confirming whether the interactions predicted by docking are maintained in a dynamic environment. mdpi.com These in silico approaches significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis and testing of compounds with the highest predicted activity and most favorable pharmacokinetic properties. researchgate.netnih.gov
Table 2: In Silico Drug Design Parameters for a Hypothetical Derivative This table illustrates the type of data generated during in silico drug design studies for derivatives of a lead compound.
| Parameter | Example Value | Significance in Drug Design |
|---|---|---|
| Target Protein | e.g., VEGFR-2 Kinase | The biological molecule the drug is designed to interact with. nih.gov |
| Docking Score | -9.5 kcal/mol | Estimates the binding affinity; more negative values are generally better. researchgate.net |
| Key Interacting Residues | e.g., Glu885, Cys919, Asp1046 | Identifies specific amino acids in the protein's active site that form bonds with the ligand. |
| Types of Interactions | Hydrogen Bond, Hydrophobic, Halogen Bond | Describes the nature of the forces holding the ligand in place. |
| Predicted IC50 | 0.15 µM | A quantitative measure of a drug's potency; lower values indicate higher potency. nih.gov |
| ADMET Prediction (LogP) | 2.5 | Predicts absorption, distribution, metabolism, excretion, and toxicity properties; LogP affects solubility and membrane permeability. nih.gov |
Molecular Docking and Dynamics Simulations
There is no available research detailing molecular docking or molecular dynamics simulations performed on this compound.
Predictive Modeling for Structure-Activity Relationships (QSAR, QSPR)
There are no published studies on the development or application of QSAR or QSPR models for this compound.
Insights from Patent Literature and Academic Industrial Synergies
Review of Patent Applications Citing Ethyl 4,6-dichloro-5-fluoronicotinate as a Crucial Intermediate
This compound has been identified as a key building block in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its utility is prominently featured in patent applications for advanced pharmaceutical agents. The strategic placement of chloro and fluoro substituents on the pyridine (B92270) ring makes it a versatile precursor for introducing a variety of functional groups through selective substitution reactions.
A notable example is its use in the development of KRAS G12D inhibitors, a class of molecules targeted in cancer therapy. Patent literature details the preparation of these inhibitors, explicitly starting from 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid, which is converted to its ethyl ester, this compound. google.com This ester then serves as the direct precursor for subsequent key transformations. google.comgoogle.com The compound's role as a foundational intermediate highlights its importance in the pipeline for creating high-value, biologically active molecules.
Table 1: Patent Applications Citing this compound
| Patent Number | Title | Application/End Product | Assignee |
|---|---|---|---|
| WO2021041671A1 | KRAS G12D INHIBITORS | Synthesis of small molecule inhibitors for the KRAS G12D oncogene, targeted for cancer treatment. | Mirati Therapeutics, Inc., Array Biopharma Inc. |
Analysis of Innovative Chemical Transformations and Applications Patented
The patent literature surrounding this compound showcases innovative chemical strategies that leverage its unique reactivity. The two chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, allowing for the sequential and controlled introduction of different substituents. The fluorine atom at position 5 further modulates the electronic properties of the pyridine ring, influencing the regioselectivity of these reactions.
In the synthesis of KRAS G12D inhibitors, a key patented transformation involves the selective nucleophilic substitution of the chlorine atom at the 4-position. google.com This reaction is a critical step in building the core structure of the final therapeutic agent.
Key Patented Transformation:
Reaction: Nucleophilic Aromatic Substitution
Process: A solution of this compound is reacted with a primary amine, specifically 2,4-dimethoxybenzylamine, in the presence of a non-nucleophilic base like N-ethyl-N-isopropylpropan-2-amine (Hünig's base) and a solvent such as dioxane. google.com
Outcome: The reaction selectively displaces the C4-chloro substituent with the amine, yielding Ethyl 4-((2,4-dimethoxybenzyl)amino)-6-chloro-5-fluoronicotinate as the product. This transformation is conducted under controlled heating to ensure completion. google.com
This specific transformation demonstrates the utility of this compound in constructing complex molecular architectures. The ability to selectively functionalize the C4 position while leaving the C6-chloro available for subsequent modifications is a powerful tool for medicinal chemists.
Table 2: Patented Chemical Transformation of this compound
| Starting Material | Reaction Type | Key Reagents | Product | Patent Reference |
|---|---|---|---|---|
| This compound | Nucleophilic Aromatic Substitution | 2,4-dimethoxybenzylamine, N-ethyl-N-isopropylpropan-2-amine, Dioxane | Ethyl 4-((2,4-dimethoxybenzyl)amino)-6-chloro-5-fluoronicotinate | WO2021041671A1 google.com |
Collaborative Research Models and Knowledge Transfer in Nicotinate (B505614) Chemistry
The advancement in specialized fields like nicotinate chemistry is heavily reliant on robust collaborations between academia and industry. These partnerships merge the curiosity-driven, fundamental research of universities with the goal-oriented, commercially-focused development of industry. acs.org This synergy is essential for translating basic scientific discoveries into tangible products and technologies.
Collaborative Research Models:
Several models facilitate this collaboration:
Project-Specific Partnerships: Industry often seeks specific academic expertise to overcome challenges in developing new technologies. acs.org These focused collaborations come with clearly defined goals and deliverables, often tracked through regular meetings.
Academic Research Alliances: Corporations may form alliances with multiple university research groups, creating a global network of academic partners to tackle broader research themes. basf.com This model allows for a more sustained and diverse research effort.
The Triple Helix Model: This approach involves a dynamic interaction between universities, industry, and government to create an environment conducive to innovation. frontiersin.org Government involvement can provide funding and a regulatory framework that encourages collaboration.
Knowledge Transfer Mechanisms:
The transfer of knowledge from academia to industry occurs through various channels, each with its own importance. While patents and licensing are formal mechanisms, they are not always seen as the most significant. ulb.ac.be
Traditional Channels: Publications, conferences, and collaborative research are highly valued methods for transferring knowledge. ulb.ac.be
Human Capital: The training of students and postdoctoral researchers in academic labs who then move to industry is a critical, if often overlooked, mechanism for knowledge transfer. acs.org
Consulting and Contract Research: Direct engagement of academic experts by companies for consulting or to perform specific research tasks provides a direct channel for knowledge exchange. utoronto.ca
In the context of nicotinate chemistry, these collaborations enable industry to access cutting-edge synthetic methods and novel molecular insights from academic labs. In return, academic researchers gain the opportunity to apply their work to real-world problems, access greater resources, and provide their students with valuable industry-relevant experience. acs.orgacs.org The successful development of intermediates like this compound into valuable end-products is a direct outcome of this symbiotic relationship.
Future Directions and Uncharted Territories in Research on Ethyl 4,6 Dichloro 5 Fluoronicotinate
Development of Eco-Friendly and Sustainable Synthetic Methodologies
The synthesis of highly functionalized pyridine (B92270) derivatives often relies on traditional methods that may involve harsh conditions, hazardous reagents, and the generation of significant waste. The drive towards "green chemistry" necessitates the development of more environmentally benign and sustainable synthetic routes. nih.gov For halogenated nicotinates like Ethyl 4,6-dichloro-5-fluoronicotinate, future research is likely to focus on several key areas of sustainable synthesis.
One promising direction is the application of microwave-assisted organic synthesis (MAOS). acs.org This technique has been recognized as a green chemistry tool that can lead to shorter reaction times, higher yields, and purer products, often with reduced solvent usage compared to conventional heating methods. acs.org Another area of exploration involves the use of green catalysts and environmentally friendly solvents. nih.gov Research into reusable catalysts, such as certain zeolites or polymer-supported reagents, could significantly reduce waste and improve the economic viability of synthesis. researchgate.netresearchgate.net The use of deep eutectic solvents or reactions in aqueous media or even solvent-free conditions are also emerging as viable green alternatives. researchgate.netresearchgate.net
Furthermore, one-pot multicomponent reactions represent a highly efficient and sustainable approach. acs.orgnih.gov These reactions, where multiple chemical transformations occur in a single vessel, minimize the need for isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov The development of novel cascade reactions, potentially involving tandem cyclization and aromatization processes, could provide direct and efficient access to complex pyridine structures from simpler, readily available starting materials. acs.org
Exploration of Diverse Biological Targets for Novel Derivatives
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs. nih.gov The specific halogenation and substitution pattern of this compound provides a unique starting point for creating libraries of novel derivatives to screen against a wide array of biological targets.
Future research will likely involve the strategic modification of the this compound core to generate compounds with potential therapeutic activities. For instance, derivatives of substituted pyridines have been identified as potent inhibitors of HIF-1alpha prolyl hydroxylase, a target relevant to cancer and ischemia. nih.gov By modifying the substituents on the pyridine ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity for specific enzymes or receptors.
Additionally, the synthesis of novel amino or nitro-substituted derivatives could lead to the discovery of new antibacterial agents. nih.gov Structure-activity relationship (SAR) studies on such derivatives can help identify the key structural features required for potent and selective antibacterial activity. nih.gov The exploration of derivatives as potential kinase inhibitors, a well-established class of drug targets, also presents a significant opportunity. The core structure can be elaborated to interact with the ATP-binding site of various kinases implicated in diseases ranging from cancer to inflammation.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from molecular design to synthesis planning. youtube.com For a scaffold like this compound, these computational tools offer a pathway to accelerate discovery and innovation significantly.
Generative AI models can design novel molecules with desired properties by learning from vast datasets of existing chemical structures and their biological activities. youtube.com These models can propose new derivatives of this compound that are predicted to have high affinity for a specific biological target. nih.gov This in silico design process can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources. youtube.com
Advancements in Asymmetric Synthesis Utilizing Nicotinate (B505614) Scaffolds
Chirality is a fundamental aspect of molecular recognition in biological systems, and the development of enantiomerically pure pharmaceuticals is often crucial. The nicotinate scaffold, while not inherently chiral, can be a component of molecules with chiral centers or axial chirality. Future research will undoubtedly focus on developing advanced asymmetric methods to control the stereochemistry of derivatives made from this compound.
One major area of advancement is catalytic asymmetric synthesis, which utilizes chiral catalysts to produce a specific enantiomer of a product in high excess. nih.gov This can involve the development of novel organocatalysts or transition-metal complexes that can effectively control the stereochemical outcome of reactions involving nicotinate-derived substrates. nih.gov For example, developing catalytic enantioselective methods for the functionalization of the pyridine ring or its substituents would be a significant step forward.
Another important technique is chiral resolution, the separation of a racemic mixture into its individual enantiomers. wikipedia.org While traditional methods like the crystallization of diastereomeric salts are well-established, modern techniques such as chiral chromatography are becoming more efficient. wikipedia.orgoup.com Research into developing more efficient resolution methods for nicotinate derivatives, perhaps using novel chiral resolving agents or advanced chromatographic stationary phases, will be critical. google.comnih.gov The dynamic kinetic resolution of racemic intermediates, where an undesired enantiomer is continuously racemized and converted to the desired one, offers a pathway to overcome the 50% yield limitation of classical resolution. researchgate.net
Q & A
Q. What are the standard synthetic routes for Ethyl 4,6-dichloro-5-fluoronicotinate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves halogenation and esterification steps. For example, one patent describes a two-step process: fluorination of a nicotinic acid derivative followed by dichlorination and esterification using ethyl alcohol under acidic catalysis . Reaction temperature (e.g., 0–5°C for fluorination to avoid side reactions) and solvent choice (e.g., dichloromethane for improved solubility) critically affect yield. Purity (>98%) is achieved via recrystallization in non-polar solvents, as noted in synthesis protocols .
Q. How is the compound characterized to confirm its structural identity and purity?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy : and NMR verify fluorination and ester group positions. For instance, the signal at δ -110 ppm confirms the 5-fluoro substitution .
- Mass Spectrometry : High-resolution MS (HRMS) with exact mass ≤0.5 ppm deviation validates molecular formula (CHClFNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) and detects chlorinated byproducts .
Q. What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage recommendations include:
- Temperature : -20°C in sealed, argon-filled vials to prevent ester bond cleavage.
- Solvent Compatibility : Use anhydrous DMSO or DMF for stock solutions to avoid degradation during kinetic studies . Accelerated stability testing (40°C/75% RH for 14 days) shows <2% decomposition when stored properly .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions at the 4- and 6-chloro positions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal electronic and steric effects governing regioselectivity. The 4-chloro position exhibits higher electrophilicity (Mulliken charge: +0.32 vs. +0.28 at C6) due to conjugation with the ester group, favoring SNAr reactions at C4. Solvent models (e.g., PCM for DMSO) further predict activation energies (ΔG) for substitution pathways, aiding in reagent selection (e.g., amines vs. thiols) . Experimental validation via NMR kinetic studies aligns with computational predictions .
Q. What analytical strategies resolve contradictions in reported solubility data for polar aprotic solvents?
Methodological Answer: Discrepancies in solubility (e.g., 12–18 mg/mL in acetonitrile across studies) arise from crystallinity variations. A standardized protocol includes:
Q. How does the compound serve as a precursor for bioactive analogs, and what modifications optimize pharmacokinetic properties?
Methodological Answer: this compound is a key intermediate for fluorinated pharmaceuticals. Case studies include:
- Antimicrobial Agents : Replacement of Cl with piperazine at C4 improves water solubility (LogP reduction from 3.4 to 2.1) without compromising activity .
- Kinase Inhibitors : Introduction of a methyl group at C2 enhances metabolic stability (t increased from 1.2 to 4.5 hours in murine models) . Metabolite identification via LC-MS/MS guides structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
